2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate 2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate
Brand Name: Vulcanchem
CAS No.: 931259-23-3
VCID: VC5917179
InChI: InChI=1S/C15H13N3O5/c16-11-6-4-10(5-7-11)15(20)23-9-14(19)17-12-2-1-3-13(8-12)18(21)22/h1-8H,9,16H2,(H,17,19)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC(=O)C2=CC=C(C=C2)N
Molecular Formula: C15H13N3O5
Molecular Weight: 315.285

2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate

CAS No.: 931259-23-3

Cat. No.: VC5917179

Molecular Formula: C15H13N3O5

Molecular Weight: 315.285

* For research use only. Not for human or veterinary use.

2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate - 931259-23-3

Specification

CAS No. 931259-23-3
Molecular Formula C15H13N3O5
Molecular Weight 315.285
IUPAC Name [2-(3-nitroanilino)-2-oxoethyl] 4-aminobenzoate
Standard InChI InChI=1S/C15H13N3O5/c16-11-6-4-10(5-7-11)15(20)23-9-14(19)17-12-2-1-3-13(8-12)18(21)22/h1-8H,9,16H2,(H,17,19)
Standard InChI Key TXYKSSFKGGQKQR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC(=O)C2=CC=C(C=C2)N

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Features

2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate consists of two aromatic rings connected via an oxoethyl bridge. The 3-nitrophenyl group at the N-terminus introduces electron-withdrawing characteristics, while the 4-aminobenzoate moiety provides nucleophilic potential due to the free amine group. The IUPAC name, [2-(3-nitroanilino)-2-oxoethyl] 4-aminobenzoate, reflects this arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₃N₃O₅
Molecular Weight315.28 g/mol
CAS Number931259-23-3
Purity≥95% (industrial grade)
Hazard StatementsH315, H319, H335

Spectroscopic and Thermal Characteristics

While explicit spectroscopic data (e.g., NMR, IR) are absent in available sources, the compound’s stability under recommended storage conditions (room temperature, inert atmosphere) is noted . Its decomposition products include carbon oxides and nitrogen oxides, suggesting thermal lability above 200°C .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through ring-closure reactions of intermediates such as 2-(4-halogen-3-nitrophenyl)-2-oxoethyl 2-aminobenzoate. As outlined in US Patent US20100022587A1, polyphosphoric acid or high-boiling solvents like N-methylpyrrolidone facilitate cyclization at 50–200°C . Subsequent functionalization steps involve:

  • N-acylation with benzoyl chloride under basic conditions.

  • Demethylation using hydrogen bromide to yield bioactive quinolone derivatives .

Industrial Production

Manufacturers like AK Scientific, Inc. and MolCore BioPharmatech produce the compound at ≥95% purity, adhering to ISO-certified processes . Key steps include:

  • Purification: Column chromatography or recrystallization to remove byproducts.

  • Quality Control: HPLC and mass spectrometry to verify structural integrity .

Applications and Uses

Pharmaceutical Intermediates

The compound serves as a precursor to 2-phenyl-3-hydroxyquinoline-4(1H)-one derivatives, which exhibit antitumor and immunomodulatory activities . For example, derivatives synthesized via hydrogenation and ring closure (Scheme 6 in the patent) show efficacy in suppressing pathological immune responses in autoimmune diseases .

Regulatory and Environmental Considerations

Environmental Impact

Ecotoxicity data are unavailable, but the compound’s low volatility and water solubility suggest minimal environmental mobility . Disposal via incineration is recommended to prevent soil contamination .

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